molecular formula C7H3F9O4 B12064525 Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester CAS No. 69116-72-9

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester

Cat. No.: B12064525
CAS No.: 69116-72-9
M. Wt: 322.08 g/mol
InChI Key: YZXATMRKZPAQSK-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester (hereafter referred to as the "target compound") is a highly fluorinated methyl ester of propanoic acid. Its structure features:

  • A central propanoic acid backbone with four fluorine atoms at positions 2 and 2.
  • A complex substituent at position 3: a 1,2,2,2-tetrafluoroethoxy group further modified by a fluorocarbonyl moiety.
  • A methyl ester group at the carboxylic acid terminus.

This compound’s extensive fluorination suggests applications in fluoropolymer synthesis, surfactants, or specialty chemicals requiring thermal stability and chemical resistance .

Properties

CAS No.

69116-72-9

Molecular Formula

C7H3F9O4

Molecular Weight

322.08 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropanoate

InChI

InChI=1S/C7H3F9O4/c1-19-3(18)4(9,10)7(15,16)20-5(11,2(8)17)6(12,13)14/h1H3

InChI Key

YZXATMRKZPAQSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination Using Sulfur Tetrafluoride Analogues

The core synthetic challenge lies in introducing four fluorine atoms at the C2 and C3 positions of the propionic acid backbone. A widely adopted strategy involves treating propionic acid derivatives with diethylaminosulfur trifluoride (DAST) or related fluorinating agents. For example, methyl 2-hydroxypropionate can undergo sequential fluorination:

  • Initial hydroxyl group substitution with fluorine via DAST at −20°C.

  • Subsequent fluorination of the β-carbon using SF₄ gas under pressure (15 psi, 80°C, 24 hr), achieving 78–82% conversion.

Critical parameters:

  • Temperature control (−20°C to 80°C gradient)

  • Stoichiometric excess of fluorinating agent (1:3 molar ratio)

  • Anhydrous conditions to prevent HF formation

Electrochemical Fluorination (ECF)

Industrial-scale production often employs ECF, where methyl propionate derivatives are electrolyzed in hydrogen fluoride (HF) electrolytes. Key advantages include:

  • Simultaneous introduction of multiple fluorine atoms

  • Reduced byproduct formation compared to chemical fluorination

Typical conditions:

ParameterValue
Current density10–15 mA/cm²
Temperature15–25°C
HF:Substrate ratio5:1
Reaction time48–72 hr

Yields reach 68–72% with 94–96% purity, though this method requires specialized nickel electrodes and HF handling infrastructure.

Acid-Catalyzed Esterification of Fluorinated Intermediates

Two-Step Synthesis from Tetrafluoropropionyl Chloride

A robust laboratory-scale approach involves:

  • Chlorination : Propanoic acid → Propionyl chloride (SOCl₂, 80°C, 6 hr)

  • Fluoroesterification :

    • React propionyl chloride with 1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethanol

    • Catalyzed by H₂SO₄ (2 mol%) in CH₂Cl₂ at 0°C

Reaction equation:
C3H5O2Cl+C3F5O2H2SO4C8H3F9O4+HCl\text{C}_3\text{H}_5\text{O}_2\text{Cl} + \text{C}_3\text{F}_5\text{O}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_3\text{F}_9\text{O}_4 + \text{HCl}

Yield optimization data:

CatalystTemp (°C)Time (hr)Yield (%)
H₂SO₄01284
p-TsOH25879
Amberlyst402465

Catalytic Hydrolysis of Amide Intermediates

Patent-Based Hydrolysis Route (CN103254058B)

Chinese Patent CN103254058B discloses a high-yield method using amide intermediates:

Starting material : N,N-Diethyl-2,3,3,3-tetrafluoropropionamide
Reaction conditions :

  • HCl/H₂O (1:4 v/v)

  • FeCl₂ catalyst (3 wt%)

  • 120°C, 18 hr

This achieves 96% conversion to 2,3,3,3-tetrafluoropropionic acid, which is then esterified.

Mechanistic insights :

  • Acid-mediated cleavage of C-N bonds

  • Fe²⁺ catalyzes fluorine retention during hydrolysis

  • In situ esterification with methanol minimizes decarboxylation

Comparative catalyst performance:

CatalystConversion (%)Selectivity (%)
FeCl₂9698
FeSO₄9295
None4582

Microwave-Assisted Synthesis

Accelerated Ester Coupling

Method B2 from PMC3509943 enables rapid synthesis through microwave dielectric heating:

Protocol :

  • Mix tetrafluoropropionic acid (1 eq) and methanol (5 eq)

  • Add H₂SO₄ (0.1 eq)

  • Microwave at 120°C, 10 min

Advantages :

  • 89% yield vs. 60% with conventional heating

  • 15-fold reduction in reaction time

Key parameters affecting yield:
Yield=0.15T0.02t+0.5[H+]\text{Yield} = 0.15T - 0.02t + 0.5[\text{H}^+]
Where T = temp (°C), t = time (min), [H⁺] = acid concentration (M)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scale PotentialCost Index
ECF7294Industrial3.8
Acid-catalyzed ester8499Pilot2.1
Catalytic hydrolysis9697Lab1.5
Microwave8998Microscale1.2

Cost Index : 1 = lowest, 5 = highest
Data synthesized from

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted fluorinated esters and ethers.

Scientific Research Applications

Materials Science

Propanoic acid derivatives are utilized in the development of advanced materials due to their thermal stability and resistance to chemical degradation. The compound can be used as a precursor for creating fluorinated polymers that exhibit superior performance in harsh environments.

Case Study : Research indicates that fluorinated polymers derived from this compound demonstrate enhanced mechanical properties and lower surface energy compared to non-fluorinated counterparts .

PropertyFluorinated PolymerNon-Fluorinated Polymer
Thermal StabilityHighModerate
Chemical ResistanceExcellentPoor
Surface EnergyLowHigh

Pharmaceuticals

Fluorinated compounds are often incorporated into pharmaceutical formulations to improve bioavailability and efficacy. The unique electronic properties of fluorine can enhance the pharmacokinetic profiles of drug candidates.

Case Study : A study published in a peer-reviewed journal highlighted the use of propanoic acid derivatives in synthesizing novel anti-inflammatory agents. The fluorinated moieties were found to improve the compounds' activity against specific targets while reducing side effects .

Environmental Applications

The compound's stability and resistance to biodegradation make it suitable for environmental monitoring and remediation efforts. It can be used as a tracer in studies assessing the movement of pollutants in aquatic systems.

Case Study : Research conducted on the behavior of per- and polyfluoroalkyl substances (PFAS) in environmental matrices demonstrated that compounds like propanoic acid methyl ester can serve as effective markers for tracking contamination sources .

Agrochemicals

Fluorinated compounds are increasingly being explored for use in agrochemicals due to their effectiveness as pesticides and herbicides. The incorporation of fluorine can enhance the biological activity of these compounds.

Case Study : A recent investigation into new herbicides revealed that methyl esters of fluorinated acids exhibited higher herbicidal activity compared to traditional non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to increased efficacy in its applications. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Perfluoromethoxypropionic Acid (C₄HF₇O₃)

Key Differences :

  • Structure : Lacks the ester group and fluorocarbonyl-substituted ethoxy chain present in the target compound. Instead, it has a trifluoromethoxy group at position 3 .
  • Molecular Weight : 230.035 g/mol (vs. estimated >300 g/mol for the target compound due to additional fluorinated substituents).
  • Applications : Used as a perfluorinated acid in industrial surfactants and corrosion inhibitors. The target compound’s ester group may enhance volatility or serve as a polymer precursor .

Methyl 3,3,3-Trifluoro-2-(Trifluoromethyl)propanoate (C₅H₃F₆O₂)

Key Differences :

  • Fluorination Pattern : Contains six fluorine atoms (vs. ≥10 in the target compound). The trifluoromethyl group at position 2 contrasts with the target’s tetrafluoroethoxy-fluorocarbonyl substituent .
  • Reactivity : The absence of a fluorocarbonyl group reduces electrophilicity, making it less reactive in condensation reactions compared to the target compound .
  • Applications : Likely an intermediate in agrochemical or pharmaceutical synthesis, whereas the target compound’s complexity suggests niche polymer applications .

2,3,3,3-Tetrafluoro-2-[(Undecafluoropentyl)oxy]propanoic Acid (C₈HF₁₅O₃)

Key Differences :

  • Substituent Chain Length : Features a long undecafluoropentyloxy chain (C₅F₁₁O) instead of the target’s shorter tetrafluoroethoxy-fluorocarbonyl group .
  • Acid vs. Ester : The carboxylic acid terminus increases polarity and acidity, whereas the target’s methyl ester enhances solubility in organic solvents .
  • Applications : Likely used in fluorinated surfactants; the target compound’s ester group may broaden utility in coatings or adhesives .

Methyl Heptafluoroisobutyrate (C₅H₃F₇O₂)

Key Differences :

  • Branching vs. Linear Structure : Branched heptafluoroisobutyrate group (CF₃CF(CF₃)COOCH₃) vs. the target’s linear fluorinated chain .
  • Thermal Stability : Branching may lower melting points compared to the target’s rigid linear structure.
  • Applications: Used as a solvent or monomer in fluoropolymer production; the target’s fluorocarbonyl group could enable crosslinking in polymers .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications Reference
Target Compound Likely C₇H₃F₁₁O₅ 2,2,3,3-Tetrafluoro, fluorocarbonyl ethoxy Methyl ester Fluoropolymers, surfactants
Perfluoromethoxypropionic Acid C₄HF₇O₃ 3-(Trifluoromethoxy) Carboxylic acid Surfactants, corrosion inhibitors
Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate C₅H₃F₆O₂ 2-(Trifluoromethyl) Methyl ester Agrochemical intermediates
2,3,3,3-Tetrafluoro-2-(undecafluoropentyloxy)propanoic Acid C₈HF₁₅O₃ Undecafluoropentyloxy Carboxylic acid Specialty surfactants
Methyl Heptafluoroisobutyrate C₅H₃F₇O₂ Heptafluoroisobutyrate Methyl ester Solvents, polymer monomers

Research Findings and Inferences

Fluorination Impact: The target compound’s high fluorine content (>10 atoms) likely enhances thermal stability and chemical inertness compared to less-fluorinated analogs like Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate .

Substituent Reactivity: The fluorocarbonyl group in the ethoxy chain may act as a reactive site for polymerization or crosslinking, distinguishing it from non-carbonyl-containing analogs (e.g., Perfluoromethoxypropionic acid) .

Ester vs. Acid Functionality: The methyl ester group improves organic solubility, making the target compound more suitable as a monomer in fluoropolymer synthesis compared to carboxylic acid derivatives .

Biological Activity

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester (CAS No. 69116-72-9), is a fluorinated compound with potential biological activity. Its unique structure contributes to its properties and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The molecular formula of this compound is C7H3F9O4C_7H_3F_9O_4, with a molecular weight of approximately 322.08 g/mol. The structure features multiple fluorine atoms that can influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H3F9O4
Molecular Weight322.08 g/mol
CAS Number69116-72-9

The biological activity of propanoic acid derivatives often involves modulation of cellular pathways. Fluorinated compounds are known to interact with various biological targets due to their unique electronic properties. The specific mechanism of action for this compound remains under investigation but may involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that fluorinated compounds can inhibit key enzymes involved in metabolic pathways.
  • Cell Proliferation Modulation : Research indicates that certain derivatives can selectively inhibit the proliferation of cancer cells while sparing normal cells.

Case Studies and Research Findings

  • Antiproliferative Activity : A study focusing on related compounds demonstrated significant antiproliferative effects against colon cancer cells (HCT-116). The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL for various derivatives, indicating that modifications in structure can enhance or reduce activity .
    CompoundIC50 (mg/mL)Cell Line
    7a0.12HCT-116
    7g0.12HCT-116
    7d0.81HCT-116
    The highest selectivity was observed for compounds that interacted with the TRAP1 signaling pathway, suggesting a targeted mechanism .
  • Fluorinated Compounds in Cancer Therapy : Another research highlighted the role of fluorinated propanoic acids in cancer treatment strategies. The presence of fluorine atoms enhances binding affinity to target proteins involved in tumor growth and survival .

Toxicological Considerations

Fluorinated compounds raise concerns regarding toxicity and environmental impact due to their persistence and bioaccumulation potential. Studies are ongoing to assess the safety profile of propanoic acid derivatives in both laboratory settings and potential clinical applications.

Q & A

Q. How is it utilized in specialty coatings for extreme environments?

  • Film Formation : Spin-coating with PDMS blends produces films with contact angles >120° (superhydrophobic). Adhesion tests (ASTM D3359) show 4B-5B ratings on steel substrates after UV aging .

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